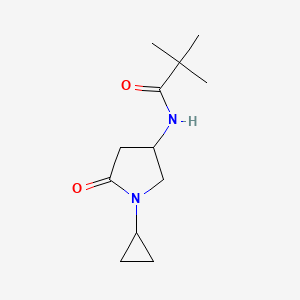

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide

Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide is a pivalamide derivative featuring a pyrrolidinone core substituted with a cyclopropyl group at the 1-position and a pivaloyloxy (tert-butyl carbonyl) moiety at the 3-position. The pivalamide substituent, a bulky tert-butyl-based moiety, is commonly employed in medicinal chemistry to improve pharmacokinetic properties, such as solubility and bioavailability.

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)11(16)13-8-6-10(15)14(7-8)9-4-5-9/h8-9H,4-7H2,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQAJBLBLDHJTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CC(=O)N(C1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.

Attachment of the Pivalamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with pivaloyl chloride in the presence of a base, such as triethylamine, to form the desired pivalamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine functionalities.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and pyrrolidinone positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and as a catalyst in organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key structural features :

- Core: 5-oxopyrrolidin-3-yl (pyrrolidinone).

- Substituents : 1-cyclopropyl (sp³ hybridized, strain-inducing), 3-pivalamide (sterically bulky).

The following analysis compares N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide to structurally analogous pivalamide derivatives documented in the provided sources. These analogs primarily differ in their core heterocycles and substituents, which critically influence their physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison of Pivalamide Derivatives

Key Findings:

Core Heterocycle Differences: The pyrrolidinone core in the target compound provides a rigid, planar lactam structure, contrasting with the pyridine or pyrazolopyrimidine cores in analogs. Pyrrolidinones are more prone to hydrogen bonding due to the lactam’s carbonyl group, whereas pyridine derivatives exhibit aromatic π-π interactions .

Substituent Effects: Halogenation: Iodo (in N-(5-iodopyridin-3-yl)pivalamide) and fluoro (in N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide) substituents enhance lipophilicity and metabolic stability but may reduce aqueous solubility .

Biological Activity: The pyrazolopyrimidine-pyrrolidine hybrid in acts as a TRK inhibitor, highlighting the role of fused heterocycles in targeting kinases. The target compound’s pyrrolidinone core lacks such fused complexity but could serve as a simplified scaffold for analogous applications .

Steric and Conformational Impact :

- The cyclopropyl group in the target compound introduces ring strain and conformational restriction, which may enhance binding specificity compared to unstrained analogs like N-(5-hydroxypyridin-2-yl)pivalamide .

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide is a compound of interest due to its potential therapeutic applications and unique biological activity. This article explores its biological mechanisms, research findings, and implications for future studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a pyrrolidinone structure, which is known to influence its interaction with biological targets. The compound's structure can be represented as follows:

The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinase 2 (CDK2) . This enzyme plays a crucial role in the regulation of the cell cycle, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound disrupts cell division and proliferation.

Mode of Action

Upon binding to CDK2, this compound inhibits its kinase activity, preventing the phosphorylation of key substrates necessary for cell cycle progression. This inhibition leads to:

- Cell Cycle Arrest : The compound effectively halts the transition from G1 to S phase.

- Tumor Suppression : Reduced cell proliferation may contribute to its potential anti-cancer properties.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | Inhibition of proliferation |

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

These results suggest that the compound could serve as a potential lead in cancer therapeutics.

Animal Studies

In vivo studies have also been conducted to assess the efficacy of this compound in tumor models. In one study, mice bearing xenograft tumors treated with the compound showed a significant reduction in tumor size compared to control groups, indicating its potential as an anti-tumor agent.

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy when used alongside traditional treatments like doxorubicin, leading to improved survival rates in animal models.

Future Directions

Further research is needed to explore:

- Mechanistic Studies : Understanding the detailed molecular interactions between this compound and its targets.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.

- Structural Modifications : Investigating analogs of this compound to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.